rac-(1R,2S)-2-(2,2-dimethylpropyl)cyclopropane-1-carboxylic acid
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Overview
Description
rac-(1R,2S)-2-(2,2-dimethylpropyl)cyclopropane-1-carboxylic acid: is a synthetic organic compound characterized by a cyclopropane ring substituted with a carboxylic acid group and a 2,2-dimethylpropyl group. The compound is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2S)-2-(2,2-dimethylpropyl)cyclopropane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.
Introduction of the Carboxylic Acid Group: This step can be carried out by carboxylation of a suitable precursor, such as a Grignard reagent derived from the cyclopropane intermediate.
Addition of the 2,2-Dimethylpropyl Group: This can be done through alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2S)-2-(2,2-dimethylpropyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The hydrogen atoms on the cyclopropane ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Halogenation reactions can be carried out using reagents like bromine (Br₂) or chlorine (Cl₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or aldehydes.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme-substrate interactions.
Medicine: Potential use in drug development due to its unique structural features.
Industry: As an intermediate in the production of agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of rac-(1R,2S)-2-(2,2-dimethylpropyl)cyclopropane-1-carboxylic acid would depend on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The cyclopropane ring can confer rigidity to the molecule, affecting its binding properties and reactivity.
Comparison with Similar Compounds
Similar Compounds
Cyclopropane-1-carboxylic acid: Lacks the 2,2-dimethylpropyl group.
2-(2,2-Dimethylpropyl)cyclopropane: Lacks the carboxylic acid group.
rac-(1R,2S)-2-(2,2-dimethylpropyl)cyclopropane-1-methanol: Contains a hydroxyl group instead of a carboxylic acid group.
Uniqueness
rac-(1R,2S)-2-(2,2-dimethylpropyl)cyclopropane-1-carboxylic acid is unique due to the combination of the cyclopropane ring, the carboxylic acid group, and the 2,2-dimethylpropyl group. This unique structure can impart specific chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
(1R,2S)-2-(2,2-dimethylpropyl)cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-9(2,3)5-6-4-7(6)8(10)11/h6-7H,4-5H2,1-3H3,(H,10,11)/t6-,7+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVNZVCOMDVZZLX-NKWVEPMBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1CC1C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C[C@@H]1C[C@H]1C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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